molecular formula C29H29FN2O4 B15085277 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085277
M. Wt: 488.5 g/mol
InChI Key: ACNLNTYZCWWSNU-RFBIWTDZSA-N
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Description

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H29FN2O4

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-pentoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29FN2O4/c1-3-4-5-16-36-23-10-8-21(9-11-23)26-25(27(33)22-7-6-19(2)24(30)17-22)28(34)29(35)32(26)18-20-12-14-31-15-13-20/h6-15,17,26,33H,3-5,16,18H2,1-2H3/b27-25-

InChI Key

ACNLNTYZCWWSNU-RFBIWTDZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=NC=C4

Origin of Product

United States

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